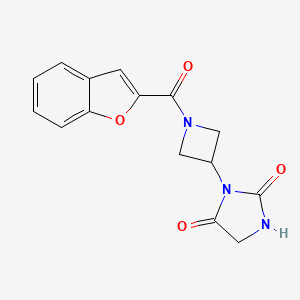

3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic compound. It is related to the class of compounds known as spiro-azetidin-2-ones . These compounds have received special attention in medicinal chemistry due to their promising biological activity . They are characterized by having two rings sharing the same atom, the quaternary spiro carbon .

Synthesis Analysis

The synthesis of similar compounds involves various synthetic methodologies for the construction of spirocyclic compounds . Over the years, β-lactams have emerged as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Aplicaciones Científicas De Investigación

Anti-Proliferative Activity

Research on related imidazolidine-2,4-dione compounds has indicated their potential in anti-proliferative activity against various cancer cell lines. A study by Thirupathi Reddy et al. (2010) synthesized a series of substituted imidazolidine-2,4-diones, evaluating their effectiveness against breast and lung cancer cells. Some analogs showed significant activity, suggesting a promising area for further exploration (Thirupathi Reddy et al., 2010).

Synthesis and Applications in Supramolecular Chemistry

Imidazolidine-2,4-dione derivatives, such as glycolurils, have found extensive applications in various scientific fields. They serve as pharmacologically active compounds, explosives, gelators, and building blocks in supramolecular chemistry. Kravchenko et al. (2018) reviewed various methods for synthesizing glycolurils and their analogues, highlighting their diverse applications (Kravchenko et al., 2018).

Electrochemical Properties

A study by Nosheen et al. (2012) investigated the electrochemical behavior of hydantoin derivatives, including imidazolidine-2,4-dione variants, at a glassy carbon electrode. The research contributes to understanding the structure-activity relationships and potential biochemical actions of these compounds (Nosheen et al., 2012).

Synthesis of Heterocycles

Patankar et al. (2000) described the synthesis of heterocycles using benzofuran derivatives, demonstrating the potential of imidazolidine-2,4-dione-related compounds in creating pharmacologically significant heterocyclic structures (Patankar et al., 2000).

Hypoglycemic Activity

Research on thiazolidine-2,4-dione derivatives, a class closely related to imidazolidine-2,4-diones, has shown potential hypoglycemic activity. Oguchi et al. (2000) synthesized a series of these compounds and evaluated their effects in diabetic mouse models, indicating their possible application in diabetes treatment (Oguchi et al., 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c19-13-6-16-15(21)18(13)10-7-17(8-10)14(20)12-5-9-3-1-2-4-11(9)22-12/h1-5,10H,6-8H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHSZUIOSVBCFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C(=O)CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2867076.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)

![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)

![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2867087.png)

![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)

![4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2867090.png)

![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)

![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2867096.png)